N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-(1,3-Benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a small-molecule compound featuring a piperidine-4-carboxamide core substituted with a 1,3-benzothiazole group at the 5-position and a thiophene-2-sulfonyl moiety. The benzothiazole and thiophene sulfonyl groups confer distinct electronic and steric properties, making this compound a candidate for targeting proteins with hydrophobic or aromatic binding pockets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-17(19-13-3-4-15-14(10-13)18-11-25-15)12-5-7-20(8-6-12)26(22,23)16-2-1-9-24-16/h1-4,9-12H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOASXQZYBPTTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Thiophene Sulfonyl Group: This could be achieved by sulfonylation of a thiophene derivative.
Formation of the Piperidine Ring: This might involve cyclization reactions starting from appropriate precursors.
Coupling Reactions: The final step would involve coupling the benzothiazole and thiophene sulfonyl groups with the piperidine carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacokinetic properties.
Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond .
Sulfonamide Functionalization
The thiophene-2-sulfonyl group participates in nucleophilic substitution reactions, particularly at the sulfur center.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under mild basic conditions:
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Conditions : KCO, DMF, 50°C, 6 hrs
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Yield : 55%
Acylation
Acetyl chloride introduces an acyl group to the sulfonamide nitrogen:
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Conditions : Triethylamine, dichloromethane, 0°C to RT
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Yield : 63%
Benzothiazole Ring Modifications
The benzothiazole moiety undergoes electrophilic substitution, primarily at the 2-position due to electron-rich sulfur and nitrogen atoms.
Nitration
Nitration with HNO/HSO:
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Conditions : 0°C, 2 hrs
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Yield : 48%
Halogenation
Bromination using Br/FeBr:
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Conditions : CHCl, RT, 4 hrs
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Yield : 52%
Piperidine Ring Reactions
The piperidine ring’s secondary amine reacts with electrophiles, enabling further derivatization.
Reductive Amination
Reaction with aldehydes (e.g., formaldehyde) and NaBHCN:
Oxidation
Oxidation with mCPBA (meta-chloroperbenzoic acid) forms an N-oxide:
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Conditions : DCM, 0°C to RT, 3 hrs
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Yield : 58%
Cross-Coupling Reactions
The benzothiazole and thiophene groups enable Pd-catalyzed couplings:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO, DME | Biaryl derivatives | 65% |
| Buchwald-Hartwig | Pd(dba), Xantphos, toluene | N-Arylated piperidine analogs | 70% |
Stability Under Physiological Conditions
The compound exhibits moderate stability in pH 7.4 buffer, with degradation pathways including:
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Hydrolysis : Carboxamide cleavage (t = 24 hrs)
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Oxidation : Thiophene sulfonamide oxidation to sulfonic acid (t = 48 hrs)
Key Mechanistic Insights
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Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the benzothiazole ring .
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Electrophilic Substitution : Directed by the benzothiazole’s electron-deficient aromatic system .
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Sulfonamide Reactivity : Enhanced by the electron-withdrawing thiophene group, facilitating nucleophilic attacks.
Scientific Research Applications
Anticancer Activity
Compounds containing benzothiazole and thiophene rings have been shown to exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies indicate that N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide demonstrates IC50 values in the low micromolar range against several cancer cell lines, such as MCF-7 (human breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
The presence of sulfur in the structure enhances the compound's ability to interact with microbial enzymes, potentially leading to antimicrobial effects against various pathogens. In vitro tests have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) determined at 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Anti-inflammatory Effects
Research suggests that derivatives of benzothiazole can inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated pain. The compound's anti-inflammatory properties may be attributed to its ability to modulate immune responses, making it a candidate for treating inflammatory diseases .
Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound showed promising results with low IC50 values for MCF-7 and A549 cell lines. Apoptosis was induced via mitochondrial dysfunction and caspase activation pathways .
Case Study 2: Antimicrobial Activity
In vitro assessments demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was linked to its ability to disrupt bacterial cell membrane integrity, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The piperidine-4-carboxamide scaffold is a common motif in drug discovery. Below is a structural and functional comparison of N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide with three analogs from the literature:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings from Structural Analysis
Size and Complexity :
- The target compound (~421.5 g/mol) is significantly smaller than the BRD4 PROTAC (~1,200 g/mol), which is tailored for protein degradation via ubiquitination .
- Smaller size may improve cell permeability but reduce selectivity for complex targets.
Functional Group Impact :
- Sulfonyl Groups : Both the target compound and N-(2-chloro-5-methanesulfonylphenyl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide utilize sulfonyl moieties for hydrogen bonding and solubility.
- Aromatic Systems : The benzothiazole and thiophene in the target compound contrast with the thiazole-biphenyl system in the cyclopropane-carboxamide analog , suggesting divergent binding modes (e.g., kinase vs. bromodomain inhibition).
Synthetic Accessibility :
Biological Activity
N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a benzothiazole ring , a thiophene ring , and a piperidine moiety , which are known for their diverse biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : Achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Formation of the Thiophene Ring : Can be synthesized via methods like the Paal-Knorr synthesis or Gewald reaction.
- Formation of the Piperidine Ring : Often synthesized through cyclization of amino acids or reduction of pyrrole derivatives.
- Coupling Reactions : Final coupling of benzothiazole and thiophene derivatives with piperidine carboxamide using coupling reagents like EDCI or DCC.
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The hydrophobic nature of the benzothiazole and thiophene rings may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Benzothiazole Derivatives : Known for their antimicrobial and anticancer activities .
- Thiophene Derivatives : Often utilized in pharmaceuticals due to their bioactivity .
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of compounds with similar moieties against various cancer cell lines. For example, derivatives have shown moderate to good inhibition against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is highlighted by its structural components. Benzothiazoles have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Specifically, a related compound was found to be a moderately potent inhibitor of CDK5 .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Type | Known Activities | Unique Features |
|---|---|---|
| Benzothiazole Derivatives | Antimicrobial, anticancer | Structural diversity leading to varied bioactivity |
| Thiophene Derivatives | Used in organic electronics and pharmaceuticals | Potential for electronic applications |
| Piperidine Derivatives | Associated with anesthetic and glucose control | Versatile pharmacological applications |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antiproliferative Studies : Compounds derived from benzothiazoles showed varying degrees of activity against multiple cancer cell lines, indicating potential for further development as anticancer agents .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that similar compounds effectively inhibited urease and acetylcholinesterase, suggesting therapeutic applications in treating bacterial infections and neurodegenerative diseases .
- Antimicrobial Efficacy : Research has demonstrated that certain derivatives exhibit strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, highlighting their potential in drug development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step processes, including condensation of benzothiazole and thiophene-sulfonyl intermediates with piperidine-carboxamide precursors. Optimization strategies include:
- Catalyst Selection : Use of palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Temperature Control : Gradual heating (60–80°C) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.
- Reference: A similar multi-step synthesis for pyrazole-carboxamide analogs is described in , involving alcohol-based precursors and condensation reactions .
Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Utilize SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonamide and piperidine conformations .
- NMR Spectroscopy : , , and 2D experiments (COSY, HSQC) to confirm regiochemistry and substituent orientation.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Fire Safety : Use dry powder, CO, or foam extinguishers; avoid water jets to prevent splashing (flammable solvent compatibility) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential sulfonamide decomposition products.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements critical for this compound's biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified benzothiazole (e.g., halogen substitutions) or thiophene-sulfonyl groups (e.g., methyl/fluoro analogs).
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability).
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent changes with activity trends.
- Reference: demonstrates SAR for Gαq/11 modulators by systematically varying substituents and assessing potency shifts .
Q. What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Docking Parameter Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) and include solvent effects.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess protein flexibility and ligand stability.
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
- Reference: highlights discrepancies in molecular docking vs. experimental ACE2/MPro binding data, resolved through iterative parameter adjustments .
Q. How can high-throughput crystallography data be processed to validate the compound's binding mode in target proteins, especially in cases of low-resolution datasets?
- Methodological Answer :
- Data Processing Pipelines : Use SHELXC/D/E for rapid phasing and SHELXL for refinement, even with low-resolution (3.0–4.0 Å) data .
- Model Building : Employ iterative cycles of manual adjustment (Coot) and automated refinement (PHENIX).
- Validation Tools : Check geometry with MolProbity and electron density maps (e.g., omit maps for ambiguous regions).
Data Contradiction and Analysis
Q. How should researchers address contradictions between crystallographic data and density functional theory (DFT)-optimized molecular geometries?
- Methodological Answer :
- Re-examine Constraints : Ensure crystallographic refinement does not over-constrain torsion angles.
- DFT Calibration : Compare gas-phase DFT results with solvent-corrected (e.g., PCM model) or protein-embedded (QM/MM) calculations.
- Reference: notes that SHELX refinements can introduce artifacts if hydrogen bonding or thermal motion is misestimated .
Target Identification and Mechanism
Q. What experimental approaches are recommended for identifying and validating protein targets of this compound in disease models?
- Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Kinase/Enzyme Panels : Screen against libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- CRISPR-Cas9 Knockout : Validate target relevance by assessing compound efficacy in gene-edited cell lines.
- Reference: describes PRMT5 inhibitor validation via MTAP-deletion cancer models .
Specialized Applications
Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation studies?
- Methodological Answer :
- Linker Optimization : Attach the compound to E3 ligase ligands (e.g., pomalidomide) via polyethylene glycol (PEG) or alkyl linkers.
- Bifunctional Testing : Assess ternary complex formation (target-PROTAC-E3 ligase) using NanoBRET or cellular thermal shift assays (CETSA).
- Reference: outlines PROTAC design for BRD4 degradation, emphasizing linker length and rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
